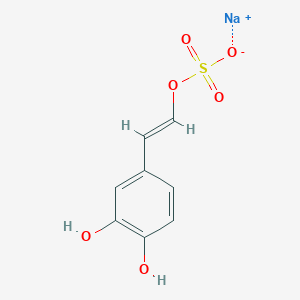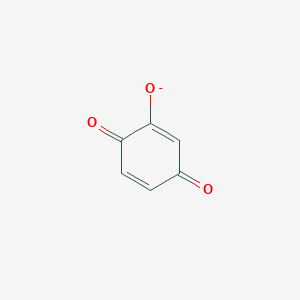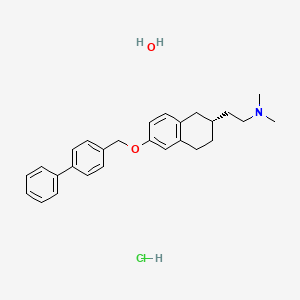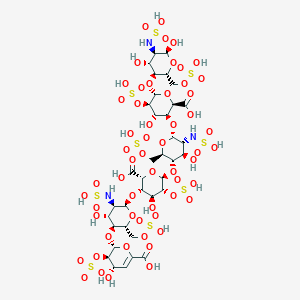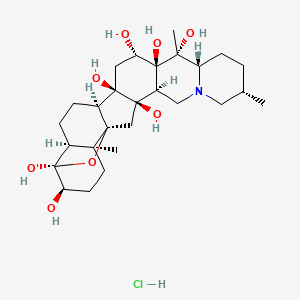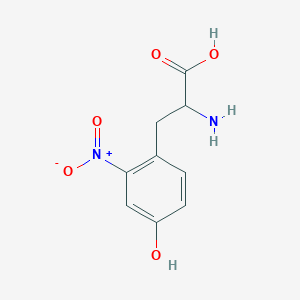
2-Nitrotyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitrotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine substituted by a nitro group at position 2. It is a nitrotyrosine and a member of 3-nitrophenols.
科学研究应用
Marker of Oxidative Stress
Role in Inflammation : Nitrotyrosine acts as a marker of post-translational modification by nitrogen monoxide-derived oxidants like peroxynitrite, playing a significant role in various inflammatory models (Brennan et al., 2002).
Association with Breast Cancer : It's been found in human breast cancer samples, where higher levels correlate with increased microvascular density, indicating a possible link between inflammation and cancer progression (Samoszuk et al., 2002).
Analytical Techniques
Detection in Biological Samples : Various methods have been developed for detecting nitrotyrosine, such as antibody-free detection techniques, offering insights into diseases like inflammatory bowel disease and cancer (Wisastra et al., 2011).
Quantification in Plasma : Advanced chromatography/mass spectrometry methods allow for the quantification of nitrotyrosine in human plasma, enhancing our understanding of its role in various diseases (Frost et al., 2000).
Role in Immune Responses
- Immunogenicity : Research shows that autologous proteins containing nitrotyrosine can be immunogenic, leading to robust immune responses, which has implications for understanding autoimmune diseases (Birnboim et al., 2003).
Biomarker for Diseases
Biomarker in Cardiovascular Diseases : Elevated levels of nitrotyrosine autoantibodies have been linked to cardiovascular diseases, suggesting its role as a biomarker in these conditions (Daiber & Münzel, 2012).
Carcinogenesis and Other Pathologies : Nitrotyrosine is closely related to carcinogenesis, inflammation, and other major diseases, serving as a potential biomarker and target for early prognosis (Naseer et al., 2021).
Inflammation-Associated DNA Damage : Studies suggest that nitrotyrosine-induced DNA damage contributes to inflammation-associated carcinogenesis, highlighting its role in cancer development (Murata & Kawanishi, 2004).
属性
产品名称 |
2-Nitrotyrosine |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC 名称 |
2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14) |
InChI 键 |
RCZUDMZUWULMID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



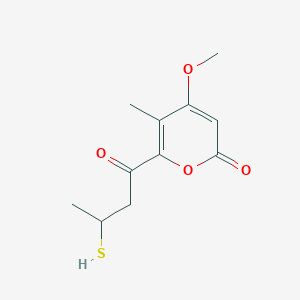
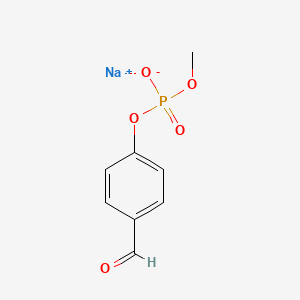
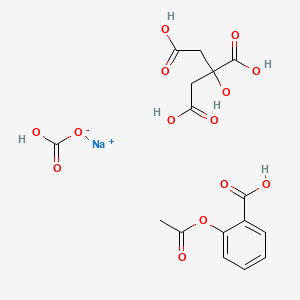
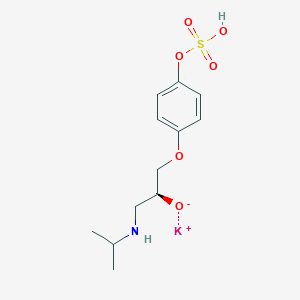
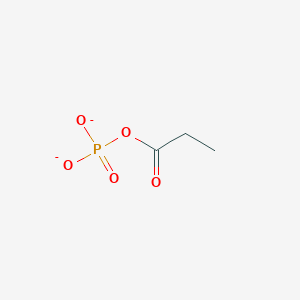
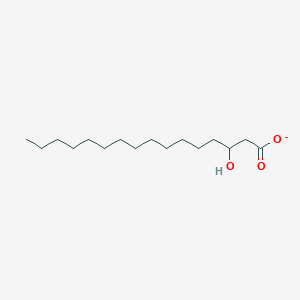
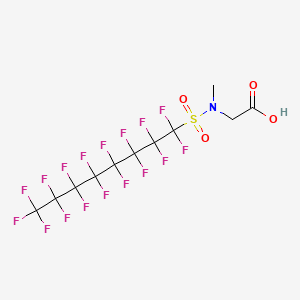
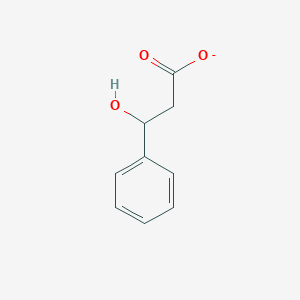
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
